![molecular formula C12H13NO3 B14253007 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione CAS No. 169331-29-7](/img/structure/B14253007.png)
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a suitable amine, followed by further functionalization. One common method involves the reaction of phthalic anhydride with ®-2-amino-1-butanol under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solventless reactions and the use of renewable starting materials, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoindoline derivatives .
Applications De Recherche Scientifique
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: It shows promise as a lead compound for the development of new drugs, particularly for neurological disorders.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mécanisme D'action
The mechanism of action of 2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of dopamine receptors, which are involved in neurological processes. The compound binds to the receptor and alters its conformation, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the hydroxyl and butyl groups.
N-isoindoline-1,3-dione: Another isoindoline derivative with different substituents.
Uniqueness
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors sets it apart from other isoindoline derivatives .
Propriétés
Numéro CAS |
169331-29-7 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-6,8,14H,2,7H2,1H3/t8-/m1/s1 |
Clé InChI |
IBGZCJUHWHWXSL-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCC(CO)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


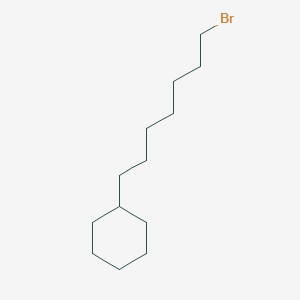
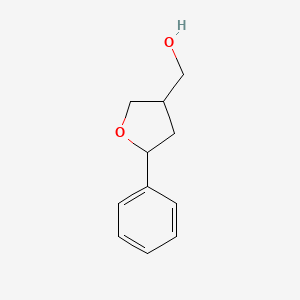

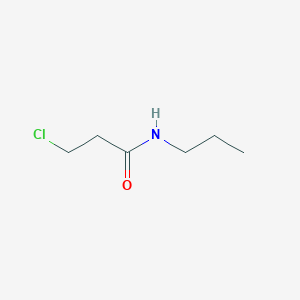
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
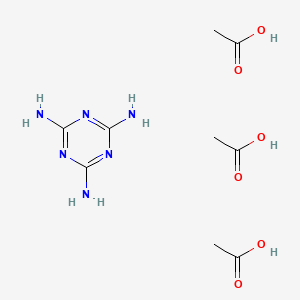

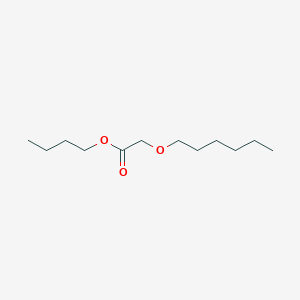
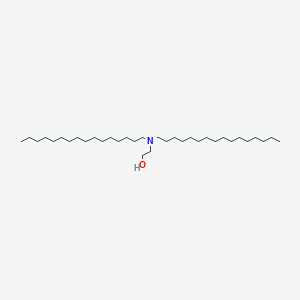
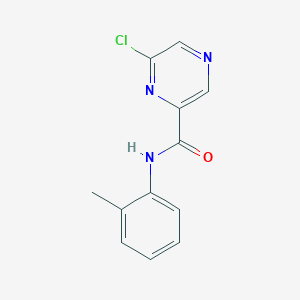
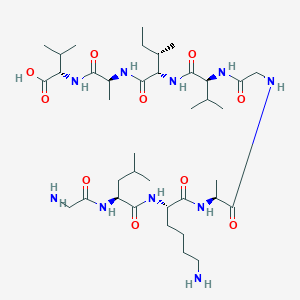
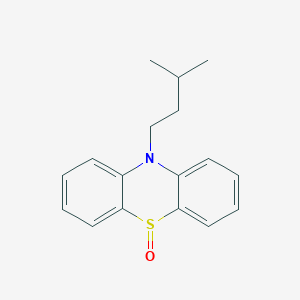
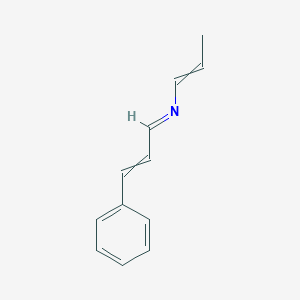
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
